

# 2-tert-Butyl-4-chloropyrimidine CAS number and molecular weight

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## Compound of Interest

Compound Name: **2-tert-Butyl-4-chloropyrimidine**

Cat. No.: **B170276**

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## An In-depth Technical Guide to 2-tert-Butyl-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-Butyl-4-chloropyrimidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of targeted therapeutics.

## Core Properties of 2-tert-Butyl-4-chloropyrimidine

The fundamental physicochemical properties of **2-tert-Butyl-4-chloropyrimidine** are summarized below.

Property	Value	Reference
CAS Number	18436-67-4	
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub>	
Molecular Weight	170.64 g/mol	
IUPAC Name	2-(tert-butyl)-4-chloropyrimidine	
SMILES	CC(C)(C)c1nccc(Cl)n1	

## Synthetic Protocols

The synthesis of **2-tert-Butyl-4-chloropyrimidine** can be achieved through various synthetic routes. A plausible and efficient method involves the nucleophilic substitution of a tert-butyl group onto a di-chloropyrimidine scaffold. Below is a representative experimental protocol.

### Synthesis of 2-tert-Butyl-4-chloropyrimidine via Nucleophilic Substitution

This protocol describes the synthesis of **2-tert-Butyl-4-chloropyrimidine** from 2,4-dichloropyrimidine and a tert-butylating agent, such as tert-butyllithium.

#### Materials:

- 2,4-Dichloropyrimidine
- tert-Butyllithium (in a suitable solvent like pentane or heptane)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-dichloropyrimidine and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the cooled solution of 2,4-dichloropyrimidine via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
- Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
- Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **2-tert-Butyl-4-chloropyrimidine**.

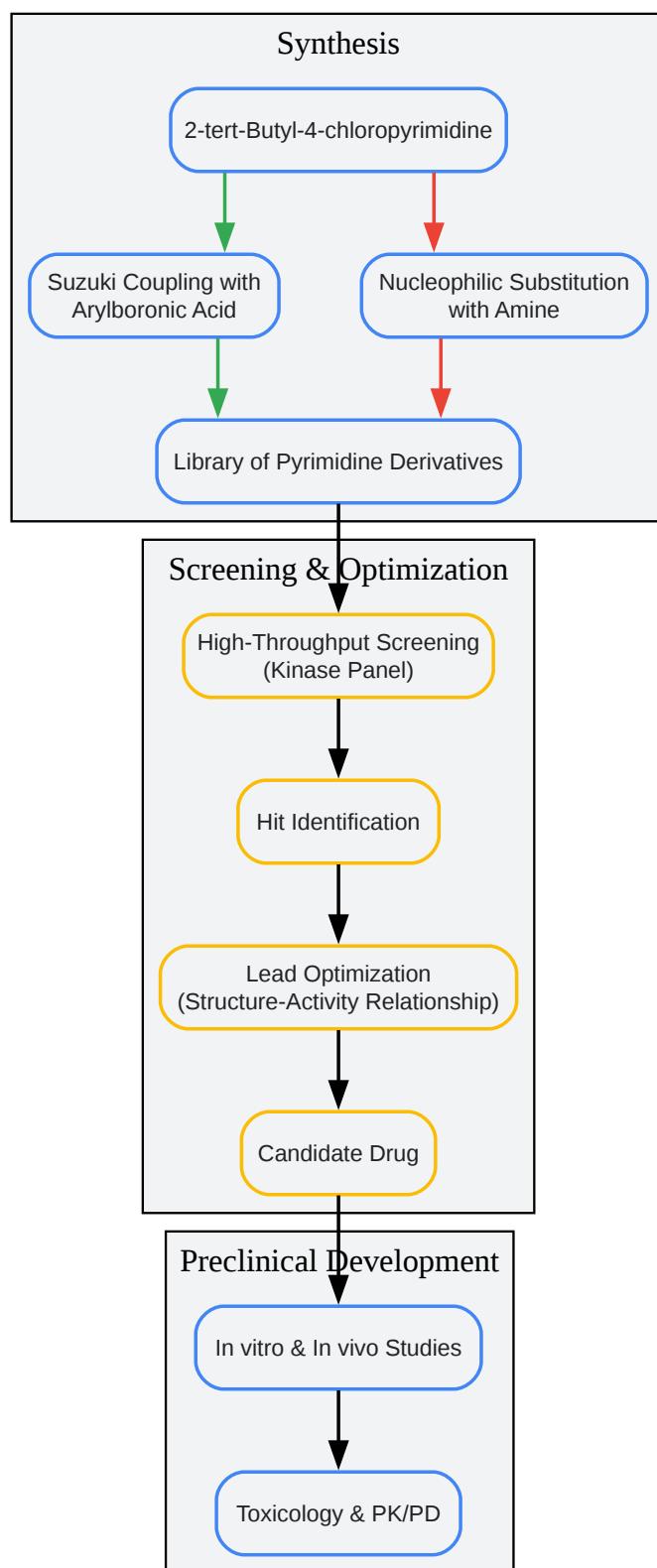
## Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a bulky tert-butyl group and a reactive chloro substituent makes **2-tert-Butyl-4-chloropyrimidine** a valuable intermediate for the synthesis of novel bioactive molecules. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

## Role as a Kinase Inhibitor Scaffold

Derivatives of chloropyrimidines have been explored as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The 2-tert-butyl group can provide steric hindrance that may contribute to selective binding to the target kinase, while the 4-position serves as a handle for introducing moieties that can interact with specific residues in the kinase active site.

Below is a conceptual workflow for the development of a kinase inhibitor using **2-tert-Butyl-4-chloropyrimidine** as a starting material.



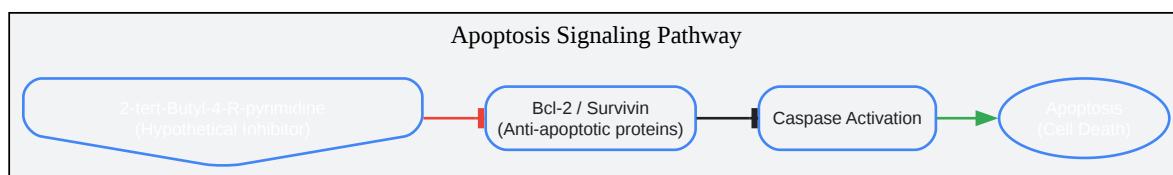
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Caption: Workflow for Kinase Inhibitor Drug Discovery.

## Potential Anti-Cancer Activity

Substituted pyrimidines are known to exhibit anti-cancer properties through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, the Bcl-2 family of proteins and Survivin are key regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. While not directly demonstrated for **2-tert-Butyl-4-chloropyrimidine**, its derivatives could be designed to target such anti-apoptotic proteins.

The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor derived from **2-tert-Butyl-4-chloropyrimidine** could induce apoptosis in cancer cells.



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Caption: Hypothetical Mechanism of Anti-Cancer Activity.

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